Milameline is classified as a muscarinic acetylcholine receptor agonist. It interacts with various subtypes of muscarinic receptors (M1, M2, M3, M4), with a notable focus on the M1 subtype due to its implications in cognitive function and memory enhancement. Its pharmacological profile indicates that it acts as a partial agonist, which means it activates the receptor but does not elicit a full response compared to acetylcholine .
The synthesis of Milameline involves several key steps that typically include the formation of bicyclic structures and the introduction of functional groups to enhance receptor affinity. A common synthetic route includes:
Milameline's molecular structure features a bicyclic framework that is characteristic of many muscarinic agonists. The compound's structure can be represented as follows:
The structure includes a nitrogen atom within a bicyclic system, contributing to its ability to mimic acetylcholine at muscarinic receptors. The presence of various functional groups enhances its binding affinity and selectivity towards the M1 receptor subtype .
Milameline participates in several chemical reactions typical for muscarinic agonists:
Milameline exerts its effects primarily through activation of muscarinic acetylcholine receptors in the central nervous system. The mechanism involves:
Milameline exhibits several notable physical and chemical properties:
Milameline has been primarily investigated for its potential applications in:
Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, are densely expressed in brain regions critical for learning and memory, including the hippocampus, prefrontal cortex, and basal forebrain cholinergic projection systems. The degeneration of these cholinergic pathways in Alzheimer's disease (AD) establishes mAChRs as compelling therapeutic targets. Unlike acetylcholinesterase inhibitors (AChEIs)—which broadly elevate synaptic acetylcholine but often cause significant peripheral side effects—direct mAChR agonists offer potential for more precise modulation of cholinergic signaling. Early orthosteric agonists like arecoline and pilocarpine demonstrated proof-of-concept for cognitive enhancement but were hampered by poor receptor subtype selectivity, metabolic instability, and dose-limiting adverse effects. This spurred efforts to develop metabolically stable, brain-penetrant agonists with improved selectivity profiles. The scientific rationale centered on the preservation of postsynaptic M1 receptors in AD despite presynaptic cholinergic terminal loss, suggesting that direct receptor activation could bypass degenerated pathways [2] [3] [6].
Milameline (E-1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxaldehyde, O-methyloxime monohydrochloride) emerged in the 1990s as a structurally novel mAChR agonist developed collaboratively by Warner-Lambert/Parke-Davis (designated PD-129409) and Roussel Uclaf (RU-35926). Its chemical structure features a conformationally restrained tetrahydro-pyridine core with an O-methyloxime moiety, enhancing metabolic stability compared to ester-containing predecessors like arecoline. Milameline is pharmacologically classified as a non-selective partial agonist at mAChRs. Binding studies using human recombinant receptors expressed in CHO cells revealed nanomolar affinity (agonist ligand displacement) and micromolar affinity (antagonist displacement) across all five mAChR subtypes (M1-M5). Functional characterization demonstrated agonist activity at Gq-coupled M1/M3 receptors (stimulating phosphatidylinositol hydrolysis) and Gi/o-coupled M2/M4 receptors (inhibiting forskolin-induced cAMP accumulation). Crucially, it lacked significant acetylcholinesterase inhibitory activity or binding affinity at over 30 other neurotransmitter receptors, confirming selectivity for mAChRs [1] [2] [4].
Table 1: Key Pharmacological Properties of Milameline
Property | Details |
---|---|
Chemical Name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride |
Alternative Identifiers | CI-979, RU-35926, PD-129409 |
Molecular Formula | C₈H₁₄N₂O·HCl (MW: 190.67) |
Mechanism | Non-selective partial agonist at muscarinic M1-M5 receptors |
Selectivity | >1000-fold selective for mAChRs over other neurotransmitter binding sites; No AChE inhibition |
Key Binding Affinity | Nanomolar affinity with agonist ligands; Micromolar affinity with antagonist ligands across hM1-hM5 |
CAS Number | 139886-04-7 (HCl); 139886-32-1 (free base) |
The "cholinergic hypothesis" of AD, solidified in the 1980s, posits that cognitive decline correlates strongly with degeneration of basal forebrain cholinergic neurons projecting to the cortex and hippocampus. Post-mortem studies revealed profound deficits in choline acetyltransferase (ChAT) activity, acetylcholine synthesis, and depolarization-induced acetylcholine release in these regions. Critically, M1 receptors—located postsynaptically on cortical and hippocampal neurons—remain relatively intact even as presynaptic markers diminish. This creates a therapeutic window: directly activating M1 receptors could enhance cognitive processing by:
Table 2: Research Milestones in Milameline Development
Phase | Key Findings | Reference Year |
---|---|---|
Preclinical | Nanomolar affinity at hM1-hM5; Reversed scopolamine-induced deficits & improved water maze performance in lesioned rats; Increased cortical blood flow | 1995, 1999 |
Preclinical | Reversed scopolamine-induced attentional impairment in rhesus monkeys; Synergistic effects with tacrine observed | 1999 |
Phase I | Well tolerated at doses ≤1.0 mg PO; Cholinergic symptoms (hypersalivation, sweating) observed at 2-4 mg | 1995 |
Phase II/III | Discontinued due to insufficient efficacy and/or side effect profile; Failed to demonstrate significant clinical benefit in AD patients | 2000 |
Milameline’s progression to Phase III trials underscored the significant interest in mAChR agonism for AD. However, its ultimate discontinuation by 2000, following mergers (Warner-Lambert with Pfizer) and clinical reassessment, highlighted the persistent challenges of achieving central efficacy without peripheral cholinergic burden. This outcome, shared by other orthosteric agonists (e.g., xanomeline, talsaclidine), ultimately catalyzed a strategic shift towards functionally selective M1 allosteric modulators designed to leverage receptor subtype and signaling bias for improved therapeutic windows [5] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7